1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Properties : Benzimidazole derivatives, including compounds like 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, are frequently synthesized for various research purposes. For instance, Arslan et al. (2004) synthesized a new benzimidazole compound, exploring its molecular structure and interactions in crystal form.
Applications in Sensing and Detection
- Luminescence Sensing : Benzimidazole derivatives have been used in the development of luminescence sensors. Shi et al. (2015) created lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde-based derivatives.
Photoremovable Protecting Groups
- Photoremovable Protecting Groups in Organic Synthesis : The concept of using benzimidazole-related compounds as photoremovable protecting groups for carboxylic acids is an area of research interest. Zabadal et al. (2001) explored the photorelease of 2,5-dimethylphenacyl (DMP) esters, which are structurally related to the compound , revealing their potential application in biochemistry and organic synthesis.
Antimicrobial and Biological Activities
Antimicrobial Studies : Research into benzimidazole derivatives also extends to their antimicrobial properties. Pant and Yadav (2017) synthesized compounds related to benzimidazole and assessed their antimicrobial efficacy against various bacteria and fungi.
Biological Evaluation as Antileukemic Agents : The potential of benzimidazole derivatives as chemotherapeutic agents has been explored. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives and evaluated their antileukemic properties, demonstrating their potential in cancer therapy.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-6-15(11(2)8-10)19-12(3)18-14-9-13(17(20)21)5-7-16(14)19/h4-9H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMFKQSSTZBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.